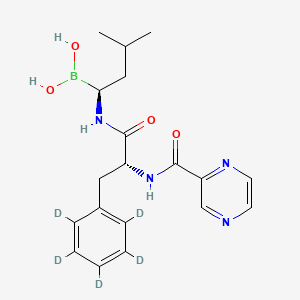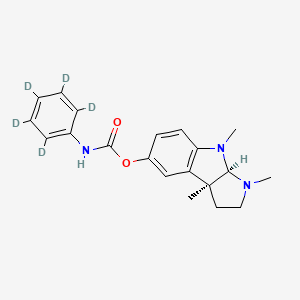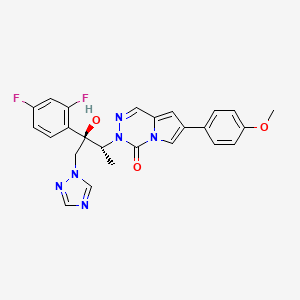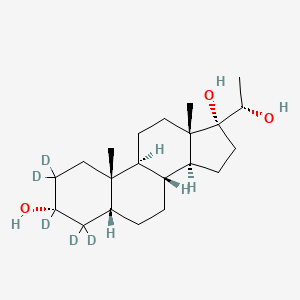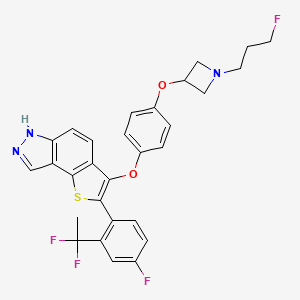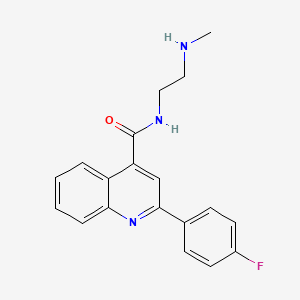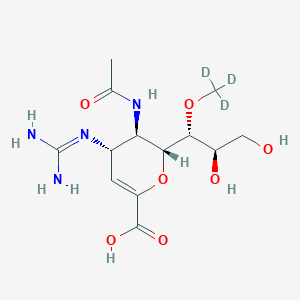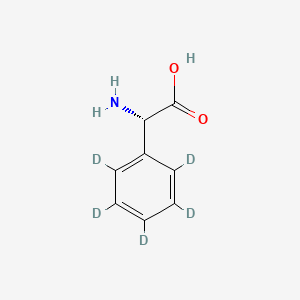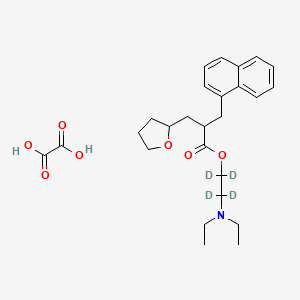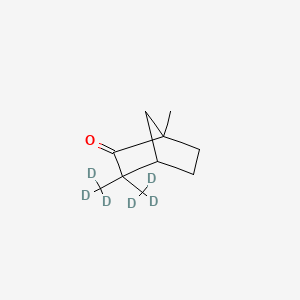
Fenchone-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenchone-d6 is a deuterated form of fenchone, a naturally occurring monoterpene found in the essential oils of various plants such as Foeniculum vulgare (fennel) and Peumus boldus (boldo). The deuterated version, this compound, is used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenchone-d6 can be synthesized by deuterating fenchone through a series of chemical reactions. One common method involves the dehydrogenation of fenchol using a dehydrogenation catalyst. The process typically involves mild reaction conditions and the use of a plant-derived organic solvent, which reduces the residues of toxic substances and allows for solvent recycling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity fenchol as a raw material, with dimethylbenzene as a solvent and a self-prepared catalyst for dehydrogenation . This method ensures high conversion rates, good selectivity, and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Fenchone-d6 undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to form fenchone derivatives.
Reduction: Reduction reactions can convert fenchone to fenchol.
Substitution: Fenchone can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various fenchone derivatives, such as fenchone-resorcinol analogs, which have shown high affinity and selectivity for cannabinoid receptors .
Aplicaciones Científicas De Investigación
Fenchone-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Fenchone-d6 involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of cannabinoid receptors, particularly the CB2 receptor, leading to anti-inflammatory and analgesic effects . Additionally, its antioxidant properties are attributed to its ability to increase levels of reduced glutathione and superoxide dismutase .
Comparación Con Compuestos Similares
Similar Compounds
Borneol: Another monoterpene with comparable therapeutic effects, including anti-inflammatory and analgesic activities.
Thujone: Found in essential oils, thujone shares some pharmacological properties with fenchone.
Uniqueness
Fenchone-d6 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy. Its distinct isotopic properties allow for more precise and accurate spectroscopic analysis compared to non-deuterated compounds.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
1-methyl-3,3-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3,2D3 |
Clave InChI |
LHXDLQBQYFFVNW-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC1(C2CCC(C2)(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


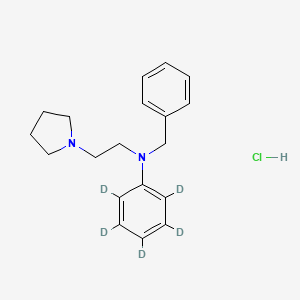
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
